molecular formula C22H17ClN2O3 B3000209 Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate CAS No. 306980-21-2

Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate

Cat. No. B3000209
CAS RN: 306980-21-2
M. Wt: 392.84
InChI Key: HSSWJSZNZHOIDD-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Chloro-2-methylphenoxyacetic acid (MCPA), which is a technical grade herbicide . MCPA is a widely used herbicide in agriculture .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds such as MCPA and its analogues have been synthesized . For instance, ionic liquids containing the MCPA anion and domiphen derived phenoxyethylammonium cation were synthesized . Another method involves reacting the corresponding 2-methylphenoxyalkanoic acid with a chlorinating agent in an aqueous medium in the presence of a catalyst .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a compound related to Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate, has been used in synthesizing new heterocyclic compounds like 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d][1, 2]oxazin-5-one and its derivatives (Markova, Ostroumova, Lebedeva, & Shchukina, 1970).

  • Development of Pharmaceutical Compounds : Ethyl 6-chloro-5-cyano-2-methylnicotinate was used in developing AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis supported preclinical and clinical studies, indicating its importance in pharmaceutical development (Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013).

  • Molluscicidal Properties : In a study focusing on thiazolo[5,4-d]pyrimidines with molluscicidal properties, a compound related to Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate was synthesized and tested against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).

  • Analgesic and Anti-inflammatory Research : A study synthesized and evaluated 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, showing significant analgesic and anti-inflammatory activities in rodents. These compounds were derived from a similar chemical process involving ethyl chloroacetate, indicating potential applications in pain and inflammation research (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).

  • Antihypertensive Activity : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were prepared and expected to exhibit antihypertensive activity. This demonstrates the compound's potential in cardiovascular drug research (Kumar & Mashelker, 2006).

  • Copolymer Research : Research into electrophilic trisubstituted ethylenes, including derivatives of methyl 2-cyano-3-phenyl-2-propenoates, highlights the compound's relevance in polymer chemistry. These studies explore the synthesis, structure, and properties of various copolymers (Kim, Morales, Scully, Seitz, Sikora, Spaulding, Sudman, Sullivan, Dean, Kharas, & Watson, 1999).

properties

IUPAC Name

ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-3-27-22(26)18-12-16(13-24)21(25-20(18)15-7-5-4-6-8-15)28-19-10-9-17(23)11-14(19)2/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSWJSZNZHOIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate

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